molecular formula C17H36O2 B1619493 3-(Tetradecyloxy)propan-1-ol CAS No. 63793-60-2

3-(Tetradecyloxy)propan-1-ol

Cat. No. B1619493
CAS RN: 63793-60-2
M. Wt: 272.5 g/mol
InChI Key: XXBAQTDVRLRXEV-UHFFFAOYSA-N
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Patent
US05597555

Procedure details

Propylene oxide was bubbled into 685 g of myristyl alcohol in the presence of potassium hydroxide catalyst until three moles of propylene oxide were added per mole of myristyl alcohol, thus obtaining a pale, yellow liquid (PPG-3 myristyl ether) as the major product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
685 g
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:4][CH:2]1[CH3:3].[CH2:5]([OH:19])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]>[OH-].[K+]>[CH3:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][O:19][CH2:3][CH2:2][CH2:1][OH:4] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
685 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)O
Name
Quantity
3 mol
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCCCCCCOCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.